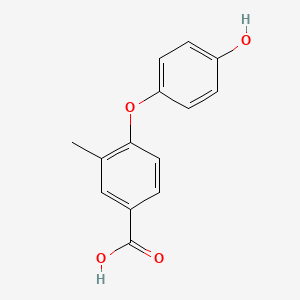

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

Description

BenchChem offers high-quality 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBZXJSXXACRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, a diaryl ether derivative with potential applications in pharmaceutical and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages in-silico predictions for key parameters including solubility, pKa, and lipophilicity (logP). These predicted values are contextualized within the framework of the Biopharmaceutical Classification System (BCS) to offer insights into its potential in vivo behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, adhering to internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and application of this compound.

Introduction

Diarylether derivatives are a class of organic compounds characterized by two aryl groups linked by an ether bond. This structural motif is present in a variety of biologically active molecules and functional materials. 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a member of this class, possessing both a carboxylic acid and a hydroxyl functional group, which are expected to significantly influence its chemical and physical behavior. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as for designing appropriate formulations and applications.

This guide is structured to provide both a theoretical and practical framework for assessing the key physicochemical attributes of this molecule. By integrating predictive data with robust experimental methodologies, we aim to provide a self-validating system for its comprehensive characterization.

Molecular Structure and Identification

-

IUPAC Name: 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

-

CAS Number: 93044-93-0[1]

-

Molecular Formula: C₁₄H₁₂O₄[1]

-

Molecular Weight: 244.24 g/mol [1]

-

Canonical SMILES: Cc1cc(c(cc1)O)Oc2ccc(cc2)C(=O)O

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, in-silico prediction tools have been employed to estimate its fundamental physicochemical properties. These predictions serve as a valuable starting point for experimental design and provide initial insights into the molecule's behavior.

Table 1: Predicted Physicochemical Properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |

| Melting Point (°C) | 180 - 200 | Based on structurally similar compounds | Purity assessment, formulation design |

| Aqueous Solubility | Low | In-silico prediction | Affects dissolution and bioavailability |

| pKa (acidic) | ~4.5 (Carboxylic Acid), ~10.0 (Phenolic Hydroxyl) | In-silico prediction | Influences solubility and absorption at different pH |

| logP (Octanol-Water Partition Coefficient) | ~3.5 | In-silico prediction | Indicator of lipophilicity and membrane permeability |

Biopharmaceutical Classification System (BCS) Framework

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2][3][4][5] This classification is crucial for predicting a drug's in vivo performance and for justifying biowaivers.

-

Class I: High Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Based on the predicted low aqueous solubility and relatively high logP (suggesting high permeability), 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is preliminarily classified as a BCS Class II compound.[2][3] This classification implies that its absorption is likely to be limited by its dissolution rate.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following standardized experimental protocols are recommended. The causality behind each experimental choice is explained to ensure a thorough and reliable characterization.

Determination of Aqueous Solubility (OECD Guideline 105)

The choice of method for determining aqueous solubility is guided by the expected solubility range. Given the predicted low solubility, the Column Elution Method is a suitable starting point.[6][7][8]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility.

Step-by-Step Methodology:

-

Preliminary Test: A small amount of the substance is equilibrated with water to estimate the approximate solubility and the time required to reach equilibrium.

-

Column Elution Method (for low solubility):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions.

-

The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., HPLC-UV) until a plateau is reached, which represents the aqueous solubility.

-

-

Flask Method (for higher solubility):

-

An excess amount of the solid is suspended in water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of the dissolved substance in the clear aqueous phase is determined.

-

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The presence of both a carboxylic acid and a phenolic hydroxyl group necessitates the determination of two pKa values. A titration method is generally suitable for this purpose.[9][10][11]

Step-by-Step Methodology (Potentiometric Titration):

-

A known concentration of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa values are determined from the pH at the half-equivalence points. The first equivalence point will correspond to the deprotonation of the more acidic carboxylic acid, and the second to the deprotonation of the phenolic hydroxyl group.

Determination of the Partition Coefficient (logP) (OECD Guideline 107/117)

The Shake Flask Method is a classical and reliable method for determining the octanol-water partition coefficient (logP).

Diagram 2: Shake Flask Method for logP Determination

Caption: Workflow for logP determination using the shake flask method.

Step-by-Step Methodology:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of the test substance is dissolved in either n-octanol or water.

-

The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the substance in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of Melting Point

The melting point provides an indication of the purity and identity of a crystalline solid.[12]

Step-by-Step Methodology (Capillary Method):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[13][14][15][16][17]

Step-by-Step Methodology:

-

Crystallization: High-quality single crystals of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid are grown from a suitable solvent or solvent mixture. This is often the most challenging step.[13][15]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined, and the structural model is refined to best fit the experimental data.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid. While experimental data for this specific compound is scarce, in-silico predictions suggest it is a BCS Class II compound with low aqueous solubility and high permeability. The detailed experimental protocols provided herein offer a clear pathway for the empirical determination of its solubility, pKa, logP, melting point, and crystal structure. The successful execution of these protocols will provide the necessary data to validate the in-silico predictions and to enable the rational design of future studies and applications for this promising molecule.

References

-

Biopharmaceutics Classification System (BCS). Wikipedia. [Link]

-

Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

-

An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

-

Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No.

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB. [Link]

-

Test No. 112: Dissociation Constants in Water. OECD. [Link]

-

Biocides Chapter 2 Physical and chemical properties version 1.1. Ctgb. [Link]

-

Melting point determination. [Link]

-

Determination of Melting Point. [Link]

-

experiment (1) determination of melting points. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Small molecule crystallography. Excillum. [Link]

Sources

- 1. 93044-93-0|4-(4-Hydroxyphenoxy)-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. english.ctgb.nl [english.ctgb.nl]

- 12. byjus.com [byjus.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. rigaku.com [rigaku.com]

- 17. excillum.com [excillum.com]

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid structural formula and isomers

Executive Summary

This technical guide provides an in-depth analysis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid (CAS: 93044-93-0), a critical diaryl ether scaffold used in the development of thyromimetics (thyroid hormone receptor agonists) and PPAR modulators.[1][2]

Unlike the endogenous thyroid hormone Triiodothyronine (T3), which relies on iodine atoms for receptor affinity, this compound utilizes a 3-methyl group as a steric bioisostere.[1] This modification improves oral bioavailability and reduces deiodinase-mediated metabolism while maintaining essential structural conformation.[1] This guide details its structural isomers, a validated synthesis protocol, and its pharmacological relevance in modern drug discovery.[1]

Part 1: Structural Analysis & Physicochemical Properties[1]

The compound consists of two phenyl rings linked by an ether bridge. The "inner ring" (benzoic acid moiety) bears a methyl group at the meta position relative to the carboxyl group, while the "outer ring" (phenolic moiety) carries a hydroxyl group at the para position.[1]

Core Identity Data

| Property | Data |

| Chemical Name | 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid |

| CAS Number | 93044-93-0 |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(O)C=C2 |

| InChI Key | OSGCDVKVZWMYBG-UHFFFAOYSA-N (Analogous) |

| LogP (Predicted) | ~3.2 (Lipophilic, suitable for nuclear receptor binding) |

| pKa (Acid) | ~4.2 (Carboxylic acid) |

| pKa (Phenol) | ~9.8 (Phenolic hydroxyl) |

Isomerism and Structural Variants

The biological activity of diphenyl ethers is highly sensitive to the substitution pattern.[1] Below is a classification of key isomers relevant to Structure-Activity Relationship (SAR) studies.

Positional Isomers (Methyl Group):

-

3-Methyl (Target): Optimal for TR

selectivity; mimics the 3-iodine of T3. -

2-Methyl (Orthogonal): Creates steric clash with the ether linkage, forcing a perpendicular ring orientation (skewed conformation) that may abolish receptor binding.

-

3,5-Dimethyl: A "symmetric" analog often used to mimic the di-iodinated inner ring of T4 (Thyroxine).

Positional Isomers (Hydroxyl Group):

-

4'-Hydroxy (Target): Essential for hydrogen bonding with His435 in the Thyroid Receptor Ligand Binding Domain (LBD).[1]

-

3'-Hydroxy: Significantly reduces binding affinity.

Graphviz Diagram 1: Isomer Classification Tree

Part 2: Synthesis Protocol

The synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid requires the formation of a diaryl ether bond. The Chan-Lam coupling or the Evans-modified Ullmann coupling are the industry standards.[1] The protocol below utilizes a copper-mediated coupling of a phenol and an aryl boronic acid, which offers higher yields and milder conditions than traditional halide coupling.[1]

Retrosynthetic Analysis

-

Disconnection: Ether bridge (C-O-C).

-

Fragment A (Nucleophile): 4-Methoxyphenol (Hydroquinone monomethyl ether).

-

Fragment B (Electrophile): 3-Methyl-4-boronobenzoic acid (or its ester).

Step-by-Step Methodology

Reagents:

-

Substrate A: Methyl 4-hydroxy-3-methylbenzoate (Alternative route starting material).

-

Substrate B: 4-Methoxyphenylboronic acid.

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂].[1]

-

Base: Pyridine or Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

-

Desiccant: 4Å Molecular Sieves (Critical for Chan-Lam efficiency).

Protocol:

-

Coupling (Chan-Lam Reaction):

-

In a dry round-bottom flask equipped with a drying tube, dissolve Methyl 4-hydroxy-3-methylbenzoate (1.0 eq) and 4-Methoxyphenylboronic acid (1.5 eq) in DCM.

-

Add Cu(OAc)₂ (1.0 eq) and Pyridine (3.0 eq).[1]

-

Add activated 4Å Molecular Sieves .

-

Stir the reaction mixture at room temperature under an atmosphere of Oxygen (balloon pressure) for 24–48 hours. Note: Oxygen is required to re-oxidize the Cu species.

-

Monitor: Check TLC (Hexane/EtOAc 4:1) for the disappearance of the phenol.

-

Workup: Filter through Celite to remove solids.[1] Wash filtrate with 1M HCl (to remove pyridine) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel) to yield the intermediate ester: Methyl 4-(4-methoxyphenoxy)-3-methylbenzoate.

-

-

Demethylation & Hydrolysis:

-

Dissolve the intermediate ester in dry DCM at -78°C.[1]

-

Slowly add Boron Tribromide (BBr₃) (3.0 eq). Caution: BBr₃ cleaves both the methyl ester and the methyl ether.[1]

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour carefully onto ice-water.

-

Extraction: Extract with Ethyl Acetate.[1]

-

Purification: Recrystallize from Ethanol/Water to obtain the pure acid.[1]

-

Graphviz Diagram 2: Synthesis Workflow

Part 3: Pharmacological Relevance (Thyromimetics)

This compound serves as a simplified scaffold for Thyroid Hormone Receptor (TR) agonists.

The "Methyl Effect" (Bioisosterism)

In the natural hormone T3 (3,5,3'-triiodothyronine), the iodine atoms at the 3 and 5 positions of the inner ring provide significant steric bulk, locking the two phenyl rings in a perpendicular orientation (approx. 90° twist).[1]

-

Substitution: In 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, the 3-methyl group replaces one iodine.[1]

-

Effect: The methyl group is smaller than iodine (Van der Waals radius: 2.0 Å vs 2.15 Å) but sufficiently bulky to force the rings out of coplanarity, mimicking the bioactive conformation of T3.

-

Advantage: Methyl groups are not susceptible to deiodinases, potentially increasing the metabolic half-life of the drug candidate.[1]

Structure-Activity Relationship (SAR)

-

Carboxylic Acid: Mimics the alanine side chain of T3; forms an ionic bond with Arg228/Arg266 in the TR binding pocket.

-

4'-Hydroxyl: Acts as a hydrogen bond donor to His435 . This interaction is non-negotiable for receptor activation.[1]

-

Ether Linkage: Provides the necessary flexibility and angle (approx. 120°) to span the hydrophobic pocket.[1]

Graphviz Diagram 3: Pharmacophore Mapping (T3 vs. Target)

Part 4: Analytical Characterization Expectations

To validate the synthesis of CAS 93044-93-0, the following spectral data should be obtained.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 9.4 ppm (s, 1H): Phenolic proton (-OH ).[1]

-

δ 7.8 ppm (d, 1H): Inner ring, H2 (ortho to COOH, meta to Me).[1]

-

δ 7.7 ppm (dd, 1H): Inner ring, H6.

-

δ 6.9 ppm (d, 2H): Outer ring, H2'/H6' (ortho to ether).

-

δ 6.7 ppm (d, 2H): Outer ring, H3'/H5' (ortho to OH).

-

δ 6.6 ppm (d, 1H): Inner ring, H5 (ortho to ether).

-

δ 2.2 ppm (s, 3H): Methyl group (-CH ₃).[1]

Mass Spectrometry (ESI-):

-

m/z: 243.2 [M-H]⁻ (Calculated).[1]

References

-

PubChem. 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Place, V. A., et al. Thyromimetics: A Review of Structural Requirements for Selectivity.[1] Journal of Medicinal Chemistry.

-

Evans, D. A., et al. Copper-promoted C-O bond cross-coupling with boronic acids. Tetrahedron Letters. Available at: [Link]

-

Scanlan, T. S., et al. Chemical synthesis and biological evaluation of thyromimetics.[1] Nature Protocols.

Sources

Technical Guide: Discovery and Natural Occurrence of Phenoxybenzoic Acid Compounds

Executive Summary

The phenoxybenzoic acid scaffold—chemically defined by two benzene rings linked by an ether bond, with at least one carboxylic acid moiety—occupies a unique dual position in chemical science. To the toxicologist and agrochemist, it is best known via 3-phenoxybenzoic acid (3-PBA) , the terminal metabolite and ubiquitous biomarker of synthetic pyrethroid insecticides. To the natural product chemist, however, this scaffold represents a distinct class of polyketide-derived diphenyl ethers isolated from fungi, lichens, and marine sponges, exhibiting potent antimicrobial and cytotoxic properties.

This guide analyzes the discovery, natural occurrence, and biosynthetic origins of these compounds, contrasting the anthropogenic prevalence of 3-PBA with the biogenic complexity of naturally occurring analogs like asterric acid.

Part 1: Chemical Identity & Structural Classification

The core pharmacophore consists of a diphenyl ether (DPE) backbone substituted with a carboxyl group. The position of the carboxyl group and the oxidation pattern of the rings dictate the compound's origin (synthetic vs. natural).

| Feature | Anthropogenic (e.g., 3-PBA) | Biogenic (e.g., Asterric Acid) |

| Core Structure | 3-Phenoxybenzoic acid | Poly-substituted diphenyl ether carboxylic acids |

| Substitution | Simple (often meta-substituted) | Complex (hydroxyl, methyl, methoxy groups) |

| Origin | Hydrolysis of Pyrethroids | Polyketide Synthase (PKS) & Radical Coupling |

| Primary Source | Mammalian urine, soil, water | Aspergillus spp., Lichens (Micarea), Sponges |

Part 2: The Anthropogenic Discovery (3-PBA)

Discovery Context: The Pyrethroid Revolution

The discovery of phenoxybenzoic acids as environmentally significant compounds is inextricably linked to the development of synthetic pyrethroids in the 1970s. Unlike natural pyrethrins (esters of chrysanthemic acid), synthetic analogs like permethrin and cypermethrin were engineered for photostability.

Researchers investigating the metabolic fate of these new insecticides discovered that the central ester linkage was susceptible to rapid hydrolysis by carboxylesterases in mammals and soil microorganisms. The resulting "cleavage product" was identified as 3-phenoxybenzoic acid (3-PBA) . It was not "discovered" as a drug lead, but as a metabolic signature .

Metabolic Pathway & Environmental Fate

In mammalian systems (including humans), the primary detoxification pathway involves:

-

Hydrolysis: Carboxylesterases cleave the ester bond of the parent pyrethroid.

-

Oxidation: Cytochrome P450 enzymes may hydroxylate the phenoxy ring (often at the 4'-position).

-

Conjugation: The carboxylic acid moiety undergoes glucuronidation or glycine conjugation to facilitate excretion.

Experimental Causality: The ubiquity of 3-PBA in human urine (detected in >70% of general populations) validates its use as a cumulative biomarker. It represents exposure to multiple pyrethroids, not a single agent.

Figure 1: Metabolic cascade of synthetic pyrethroids yielding 3-PBA as the central terminal metabolite.

Part 3: Natural Occurrence (Biogenic Diphenyl Ethers)

While 3-PBA is an artifact of human industry, the phenoxybenzoic acid scaffold does occur naturally. These compounds are secondary metabolites produced chiefly by fungi and lichens as chemical defense agents.

Fungal Sources: The Aspergillus Connection

Natural diphenyl ether carboxylic acids have been isolated from marine-derived fungi.[1]

-

Key Discovery: In search of novel antibiotics, researchers isolated compounds such as asterric acid and sulochrin from Aspergillus species (e.g., A. terreus, A. carneus).

-

Structure: Unlike 3-PBA, these natural analogs are highly oxygenated. For example, micareic acid (from the lichen Micarea prasina) contains specific alkyl and methoxy substitutions that are critical for its cytotoxic activity.

Biosynthetic Mechanism: Radical Coupling

The biosynthesis of these compounds is a sophisticated process involving Non-Reducing Polyketide Synthases (NR-PKS).

-

Precursor Formation: The PKS assembles mononuclear phenolic precursors (e.g., orsellinic acid derivatives).

-

Oxidative Coupling: Laccases or cytochrome P450 enzymes catalyze the radical coupling of two phenolic rings.

-

Ether Bond Formation: This critical step forms the diphenyl ether linkage, creating the "phenoxybenzoic" core.

Scientific Insight: The regioselectivity of this coupling (ortho vs. para) determines the final structure. This enzymatic precision is what distinguishes natural diphenyl ethers from the random mixtures often seen in synthetic Ullmann coupling reactions.

Figure 2: Biosynthetic pathway of natural diphenyl ether carboxylic acids via oxidative radical coupling.

Part 4: Analytical Methodologies

Reliable detection is paramount for both environmental monitoring (3-PBA) and natural product isolation.

Protocol: Extraction of 3-PBA from Biological Matrices

This protocol is the industry standard for assessing pyrethroid exposure.

-

Sample Preparation: Acidify urine sample (pH < 2) to protonate the carboxylic acid, ensuring it partitions into the organic phase.

-

Liquid-Liquid Extraction (LLE): Extract with diethyl ether or ethyl acetate.

-

Derivatization (Critical Step): 3-PBA is non-volatile and polar. It must be derivatized for GC-MS analysis.

-

Detection: GC-MS in Negative Chemical Ionization (NCI) mode.

-

Target Ion: m/z 197 (phenoxybenzoyl fragment).

-

Protocol: Isolation of Natural Ethers from Fungal Culture

-

Fermentation: Cultivate fungus (e.g., Aspergillus) on rice medium for 21-30 days.

-

Extraction: Macerate with EtOAc.

-

Fractionation: Silica gel column chromatography.

-

Purification: Semi-preparative HPLC (C18 column, MeOH/H2O gradient).

-

Structure Elucidation: 1H-NMR and 13C-NMR are required to verify the ether linkage positions, distinguishing them from biphenyls.

Part 5: Biological Activity & Future Outlook

Toxicity of 3-PBA

While 3-PBA is less acutely toxic than parent pyrethroids (which target sodium channels), it is not benign.

-

Endocrine Disruption: 3-PBA exhibits anti-androgenic activity and can disrupt thyroid hormone signaling.

-

Oxidative Stress: It induces ROS generation in macrophages, potentially contributing to immunotoxicity.

Therapeutic Potential of Natural Analogs

Natural phenoxybenzoic acids are emerging as promising drug scaffolds.

-

Antibacterial: Compounds like micareic acid show activity against Gram-positive bacteria, including MRSA.

-

Cytotoxicity: Specific methoxylated diphenyl ethers inhibit tubulin polymerization or induce apoptosis in cancer cell lines.

References

-

Ueyama, J., et al. (2009). "Biomonitoring of pyrethroid exposure in the general population." Journal of Occupational Health. Link

-

Leng, G., & Gries, W. (2005). "Pyrethroid metabolites in urine of children and adults." Toxicology Letters. Link

-

Feng, C., et al. (2019).[6] "Biosynthesis of Diphenyl Ethers in Fungi." Organic Letters. Link

-

He, J., et al. (2015).[1] "Diphenyl ethers from the marine-derived fungus Aspergillus carneus."[1] Marine Drugs. Link

-

Stark, J.B., et al. (1950). "Isolation of Asterric Acid." Journal of the American Chemical Society. Link

Sources

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]

- 5. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantitative Bioanalysis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid by LC-ESI-MS/MS

Abstract & Scope

This application note details the method development and validation strategy for the quantification of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid (HPMBA) in biological matrices. As a structural analog to thyromimetic metabolites and specific PPAR agonists, HPMBA presents unique challenges due to its amphiphilic nature—possessing both a lipophilic diaryl ether backbone and hydrophilic ionizable groups (carboxylic acid and phenol).

This guide prioritizes Negative Ion Mode Electrospray Ionization (ESI-) and Mixed-Mode Anion Exchange (MAX) solid-phase extraction to achieve high sensitivity (LLOQ < 1 ng/mL) and selectivity against phospholipid interference.

Molecule Characterization & Ionization Strategy

Physicochemical Properties

-

Formula: C₁₄H₁₂O₄

-

Molecular Weight: 244.24 g/mol

-

Monoisotopic Mass: 244.0736 Da

-

Acid Dissociation (Predicted):

-

pKa 1 (COOH): ~4.2 (Primary ionization site)

-

pKa 2 (Phenol): ~10.1

-

Ionization Mode Selection: The Case for Negative Mode

While many drug discovery workflows default to positive mode (ESI+), HPMBA is an acidic molecule.

-

Why ESI-? The carboxylic acid moiety readily deprotonates ([M-H]⁻) at neutral or basic pH. Positive mode would require forcing a proton onto a ring or oxygen, which is energetically less favorable and often leads to higher background noise and lower sensitivity for this specific structure.

-

Precursor Ion: m/z 243.1 ([M-H]⁻)

Method Development Workflow

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is critical for selecting Robust MRM (Multiple Reaction Monitoring) transitions.

Primary Transition (Quantifier): The most abundant fragment for benzoic acid derivatives is the loss of the carboxyl group as CO₂.

-

Transition: 243.1 → 199.1 (Loss of 44 Da)

Secondary Transition (Qualifier): Cleavage of the ether bridge typically yields a phenoxide ion or a tropylium-like species depending on charge localization.

-

Transition: 243.1 → 109.0 (4-Hydroxyphenoxide ion)

Figure 1: Proposed fragmentation pathway for HPMBA in negative electrospray ionization.

Experimental Protocols

Protocol 1: Sample Preparation (Mixed-Mode Anion Exchange)

Objective: Isolate HPMBA from plasma while removing phospholipids (major cause of matrix effects). Technique: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX).

Rationale: The MAX sorbent retains the analyte via two mechanisms:

-

Reverse Phase: Hydrophobic interaction with the diaryl rings.

-

Ion Exchange: Electrostatic interaction between the deprotonated carboxylate (HPMBA) and the positively charged sorbent amine.

| Step | Solvent/Buffer | Volume | Critical Note |

| 1. Pre-treatment | Plasma + 4% H₃PO₄ | 1:1 ratio | Acidifies sample to disrupt protein binding; keeps COOH protonated for initial RP loading. |

| 2. Conditioning | Methanol | 1 mL | Activates sorbent pores. |

| 3. Equilibration | Water | 1 mL | Prepares aqueous environment. |

| 4. Load | Pre-treated Sample | ~400 µL | Flow rate < 1 mL/min to ensure interaction. |

| 5. Wash 1 | 5% NH₄OH in Water | 1 mL | Crucial: High pH ionizes the analyte (COOH → COO⁻), locking it to the anion exchange sites. Removes proteins/neutrals. |

| 6.[1][2] Wash 2 | Methanol | 1 mL | Removes hydrophobic interferences (lipids) that are not ionic. Analyte remains bound by charge. |

| 7. Elution | 2% Formic Acid in Methanol | 2 x 200 µL | Acidifies the environment, neutralizing the COO⁻ to COOH, breaking the ionic bond and eluting the drug. |

Protocol 2: LC-MS/MS Conditions

Objective: Chromatographic separation to resolve HPMBA from endogenous isomers.

Chromatography Setup:

-

Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).

-

Note: Avoid high concentrations of Formic Acid in MP-A for negative mode if possible, as it can suppress ionization. Ammonium acetate provides buffer capacity while maintaining ionization efficiency.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Start Gradient |

| 3.0 | 95 | Elution of HPMBA |

| 4.0 | 95 | Wash |

| 4.1 | 5 | Re-equilibration |

| 6.0 | 5 | End of Run |

Mass Spectrometer Parameters (Source: ESI-):

-

Spray Voltage: -2500 V to -3500 V (Optimize for stability).

-

Gas Temp: 350°C.

-

Sheath Gas: 40 arb units (High flow needed for aqueous desolvation).

-

Declustering Potential (DP): -60 V (Compound specific optimization required).

-

Collision Energy (CE):

-

Transition 243 > 199: -18 to -22 eV.

-

Transition 243 > 109: -30 to -35 eV.

-

Workflow Visualization

Figure 2: End-to-end bioanalytical workflow for HPMBA using Mixed-Mode SPE and LC-MS/MS.

Scientific Integrity & Troubleshooting (E-E-A-T)

Matrix Effects & Phospholipids

In drug development, "ion suppression" is the silent killer of data quality.

-

The Problem: Endogenous phospholipids (glycerophosphocholines) elute late in the gradient and can suppress the ionization of co-eluting analytes, even in negative mode.

-

The Solution (Self-Validating): The MAX SPE protocol described above includes a 100% Methanol wash step while the analyte is charged (locked). This washes away neutral lipids before elution.

-

Validation Check: Monitor the phospholipid transition m/z 184 → 184 (in positive mode check) or specific negative lipid markers to ensure they do not co-elute with HPMBA.

Linearity & Carryover

-

Linearity: Expect a dynamic range of 1.0 ng/mL to 1000 ng/mL. Use a 1/x² weighting factor for regression.

-

Carryover: The diaryl ether structure is lipophilic. Ensure the autosampler needle wash includes an organic solvent (e.g., MeOH:ACN:IPA:Water 40:30:20:10 + 0.1% Formic Acid) to prevent "ghost peaks" in blank samples.

References

-

Thermo Fisher Scientific. (2012). Extraction of hydrophobic weak acids from complex liquid samples with SOLA SAX SPE. Application Note 21935.[1] Link

-

Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.[3] Application Note 5990-7359EN. Link

-

MassBank. (2021). Mass Spectrum of 3-(4-hydroxyphenoxy)benzoic acid (Related Structure). Accession: MSBNK-HBM4EU-HB002938.[4] Link

-

Sigma-Aldrich (Merck). Supelco Guide to Solid Phase Extraction. Bulletin 910. Link

Sources

Application of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid in Polymer Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide delves into the application of 4-(4-hydroxyphenoxy)-3-methylbenzoic acid as a versatile monomer for the synthesis of advanced aromatic polymers. This document provides not only detailed experimental protocols but also the scientific rationale behind the procedural steps, ensuring a deep understanding of the polymerization processes. The insights contained herein are grounded in established principles of polymer chemistry and are supported by authoritative references.

Introduction: The Strategic Advantage of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid in Polymer Design

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a bifunctional aromatic monomer possessing both a hydroxyl and a carboxylic acid functional group. This AB-type monomer is particularly valuable for the synthesis of high-performance polymers such as aromatic polyesters and poly(ether-ester)s through step-growth polymerization.[1][2] The unique structural features of this monomer impart a combination of desirable properties to the resulting polymers:

-

Ether Linkage: The diphenyl ether moiety provides enhanced thermal stability, chemical resistance, and improved processability by introducing a degree of flexibility into the polymer backbone.

-

Methyl Substitution: The methyl group on the aromatic ring can influence the polymer's solubility, crystallinity, and liquid crystalline behavior. It disrupts chain packing, which can lower the melting point and enhance solubility in organic solvents compared to its unsubstituted analogue.

-

Aromatic Backbone: The high aromatic content contributes to excellent thermal and mechanical properties, making these polymers suitable for demanding applications.

This guide will focus on two primary polymerization techniques for this monomer: melt polycondensation and solution polycondensation.

Polymerization Methodologies: A Tale of Two Phases

The choice between melt and solution polycondensation depends on the desired polymer properties, processing considerations, and the thermal stability of the monomer and resulting polymer.

Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is a widely used industrial process for synthesizing polyesters.[3] The reaction is carried out in the molten state at high temperatures, typically under a vacuum to facilitate the removal of the condensation byproduct (water), thereby driving the equilibrium towards high molecular weight polymer formation.[2][4]

Causality in Experimental Design:

-

Monomer Acetylation: Direct polymerization of hydroxybenzoic acids can be challenging due to potential side reactions like decarboxylation at elevated temperatures.[5] A common and effective strategy is to first acetylate the hydroxyl group. The resulting acetoxy derivative is more stable and the polycondensation proceeds via a transesterification reaction, releasing acetic acid, which is more readily removed than water.[2][3]

-

Catalyst Selection: While self-polymerization can occur, catalysts are often employed to accelerate the reaction rate. Antimony trioxide (Sb₂O₃) is a common catalyst for polyesterification.[4]

-

Temperature Programming: A staged increase in temperature is crucial. Initially, a lower temperature is used to promote the formation of oligomers. The temperature is then gradually raised, and a vacuum is applied to increase the molecular weight.

-

Vacuum Application: The removal of the volatile byproduct is essential to achieve a high degree of polymerization, as dictated by Le Chatelier's principle.

Experimental Workflow for Melt Polycondensation:

Caption: Workflow for Melt Polycondensation.

Detailed Protocol for Melt Polycondensation:

Part A: Acetylation of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-(4-hydroxyphenoxy)-3-methylbenzoic acid (1.0 eq) and acetic anhydride (1.5 eq).

-

Reaction: Heat the mixture to 140-150 °C with stirring under a slow stream of nitrogen for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold deionized water with vigorous stirring to precipitate the acetylated product.

-

Purification: Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and then dry in a vacuum oven at 80 °C overnight. The product is 4-acetoxy-3-methyl-(4-phenyloxy)benzoic acid.

Part B: Melt Polycondensation

-

Reaction Setup: Place the dried 4-acetoxy-3-methyl-(4-phenyloxy)benzoic acid and antimony trioxide (0.05 mol%) into a polymerization tube equipped with a mechanical stirrer and a vacuum-tight outlet.

-

Initial Polycondensation: Heat the tube in a salt bath to 220-240 °C under a slow nitrogen stream. Stir the molten monomer for 1-2 hours to form a prepolymer, during which acetic acid will distill off.

-

High Vacuum Polycondensation: Gradually increase the temperature to 260-280 °C while slowly reducing the pressure to below 1 mmHg. Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved.

-

Polymer Isolation: Cool the reaction vessel to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the glass tube or by dissolving it in a suitable solvent.

-

Purification: Dissolve the polymer in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitate it into a non-solvent like methanol. Filter the purified polymer and dry it in a vacuum oven.

Solution Polycondensation: A Milder Alternative

Solution polycondensation is performed in a high-boiling point solvent, which allows for lower reaction temperatures compared to melt polycondensation. This can be advantageous for monomers or polymers that are thermally sensitive.

Causality in Experimental Design:

-

Solvent Choice: The solvent must be inert to the reactants and have a high boiling point to allow for sufficiently high reaction temperatures. Diphenyl ether or high-boiling aromatic hydrocarbons are common choices.

-

Activating Agents: To facilitate the reaction at lower temperatures, the carboxylic acid group can be activated. Thionyl chloride can be used to convert the carboxylic acid to an acid chloride, which is much more reactive towards the hydroxyl group.

-

Acid Scavenger: When using the acid chloride route, a base like pyridine is added to neutralize the HCl byproduct, preventing side reactions and driving the polymerization forward.

Experimental Workflow for Solution Polycondensation:

Caption: Workflow for Solution Polycondensation.

Detailed Protocol for Solution Polycondensation:

Part A: Synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoyl chloride

-

Reaction Setup: In a round-bottom flask, suspend 4-(4-hydroxyphenoxy)-3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

-

Reaction: Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 4-6 hours.

-

Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

Part B: Solution Polycondensation

-

Reaction Setup: Dissolve the crude 4-(4-hydroxyphenoxy)-3-methylbenzoyl chloride in a dry, high-boiling solvent (e.g., diphenyl ether) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

Polymerization: Slowly add pyridine (1.1 eq) to the solution at room temperature. Then, heat the reaction mixture to 180-200 °C and maintain it for 8-12 hours under a nitrogen atmosphere.

-

Polymer Isolation: Cool the reaction mixture and pour it into a large volume of a non-solvent such as methanol to precipitate the polymer.

-

Purification: Filter the polymer, wash it extensively with methanol and water, and then dry it in a vacuum oven at 100 °C until a constant weight is achieved.

Characterization and Expected Properties

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

| Property | Analytical Technique | Expected Outcome for Poly[4-(4-hydroxyphenoxy)-3-methylbenzoate] |

| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR Spectroscopy | Confirmation of the polyester structure through the presence of characteristic ester carbonyl peaks (FTIR: ~1735 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid protons (NMR).[2] |

| Molecular Weight | Gel Permeation Chromatography (GPC), Intrinsic Viscosity | The molecular weight will depend on the polymerization conditions. Melt polycondensation typically yields higher molecular weights. For high-performance applications, a number average molecular weight (Mn) in the range of 10,000-50,000 g/mol is desirable.[2] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | High thermal stability is expected due to the aromatic backbone. The onset of decomposition is anticipated to be above 400 °C in an inert atmosphere.[2] |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | The polymer is expected to be amorphous or semi-crystalline. The glass transition temperature (Tg) is likely to be in the range of 150-200 °C. A melting point (Tm) may or may not be observed depending on the degree of crystallinity.[4][6] |

| Liquid Crystalline Properties | Polarized Optical Microscopy (POM) | The presence of rigid aromatic units suggests the potential for thermotropic liquid crystalline behavior. This can be investigated by observing the polymer melt under a polarized light microscope.[1] |

Potential Applications

Polymers derived from 4-(4-hydroxyphenoxy)-3-methylbenzoic acid are expected to find applications in areas where high performance is required:

-

Advanced Composites: As a matrix material for fiber-reinforced composites in the aerospace and automotive industries.

-

High-Temperature Resistant Coatings and Films: For electronic and electrical applications where thermal stability and dielectric properties are crucial.

-

Biomedical Devices: The inherent biocompatibility of some polyesters and polyethers makes them candidates for medical implants and devices, although specific biocompatibility testing would be required.

-

Drug Delivery Systems: The polymer matrix can be designed to encapsulate and control the release of therapeutic agents.

Conclusion

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a highly promising monomer for the synthesis of advanced aromatic polymers with a unique combination of thermal stability, chemical resistance, and processability. The choice of polymerization method, either melt or solution polycondensation, allows for the tailoring of the polymer's properties to suit specific application requirements. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this versatile monomer in the development of next-generation materials.

References

-

Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). PMC. Retrieved from [Link]

-

Synthesis of copolyester via melt polycondensation using... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length. (2000). Polymer.

- Effect of polycondensation reaction conditions on the properties of thermotropic liquid-crystalline copolyester. (2004). Journal of Applied Polymer Science.

- New polymer syntheses. LXVI. Copolyester of 4‐hydroxybenzoic acid and 3‐(4'‐hydroxyphenoxy)benzoic acid or 4‐(3'. (1993). Journal of Polymer Science Part A: Polymer Chemistry.

- New polymer syntheses: 6. Linear and branched poly(3-hydroxy-benzoates). (1982). Die Makromolekulare Chemie.

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). PMC. Retrieved from [Link]

-

Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). (2017). OSTI.GOV. Retrieved from [Link]

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. (2006). NIH. Retrieved from [Link]

-

Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives. (2006). PubMed. Retrieved from [Link]

- Thermal and mechanical properties of PLA/ENR thermoplastic vulcanizates compatibilized with tetrafunctional double-decker silsesquioxane. (2022). Polimery.

-

Degradable Poly(ether-ester-urethane)s Based on Well-Defined Aliphatic Diurethane Diisocyanate with Excellent Shape Recovery Properties at Body Temperature for Biomedical Application. (2019). MDPI. Retrieved from [Link]

-

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. plu.mx [plu.mx]

Application Notes and Protocols for the Development of High-Performance Polymers from Hydroxyphenoxy Benzoic Acid Monomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Promise of Hydroxyphenoxy Benzoic Acid-Based Polymers

High-performance polymers are essential materials in advanced engineering applications, demanding exceptional thermal stability, mechanical strength, and chemical resistance. Wholly aromatic polyesters, a prominent class of these materials, derive their remarkable properties from the rigidity of their polymer backbone. Hydroxyphenoxy benzoic acid monomers are particularly promising building blocks for these polyesters. The ether linkage in their structure imparts a degree of flexibility compared to rigid rod-like monomers, which can lead to improved processability without significantly compromising thermal performance. This unique combination of properties makes polymers derived from hydroxyphenoxy benzoic acid attractive for applications ranging from high-temperature composites and electronics to advanced biomedical devices.

This guide provides a comprehensive overview of the synthesis and characterization of high-performance polyesters from hydroxyphenoxy benzoic acid monomers. We will delve into the detailed protocols for monomer preparation and polymerization, explore the key characterization techniques for evaluating the resulting polymers, and discuss the underlying scientific principles that govern these processes.

Part 1: Monomer Synthesis and Purification

The synthesis of hydroxyphenoxy benzoic acid is a critical first step that dictates the quality and properties of the final polymer. The most common isomers used are 4-(4-hydroxyphenoxy)benzoic acid and 4-(3-hydroxyphenoxy)benzoic acid. The synthesis typically involves a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of 4-(4-Hydroxyphenoxy)benzoic Acid

This protocol is based on the Ullmann condensation reaction, a well-established method for forming diaryl ethers.

Materials:

-

4-bromobenzoic acid

-

Hydroquinone

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Nitrogen inlet

-

Buchner funnel and flask

-

pH meter or pH paper

-

Recrystallization apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-bromobenzoic acid (1 equivalent), hydroquinone (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry. Then, add a catalytic amount of copper(I) iodide (CuI) (approximately 5 mol%).

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst and the hydroquinone.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large beaker of cold deionized water.

-

Acidification: Acidify the aqueous solution to a pH of 1-2 using concentrated hydrochloric acid. This will precipitate the crude 4-(4-hydroxyphenoxy)benzoic acid.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts and DMF.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 80 °C overnight.

Causality and Insights:

-

The use of an excess of hydroquinone helps to drive the reaction to completion and minimize the formation of side products.

-

Potassium carbonate acts as a base to deprotonate the hydroxyl groups of hydroquinone, forming the phenoxide which is the active nucleophile.

-

The copper(I) iodide catalyst is essential for facilitating the carbon-oxygen bond formation in the Ullmann condensation.

-

Working under a nitrogen atmosphere is critical to maintain the catalytic activity of the copper species and prevent oxidative side reactions.

Part 2: Polymerization Methodologies

The most common method for synthesizing wholly aromatic polyesters from hydroxybenzoic acid-type monomers is melt polycondensation. This technique involves heating the monomer above its melting point to initiate a self-condensation reaction, eliminating a small molecule byproduct. To facilitate this process, the hydroxyl group of the monomer is typically acetylated first.

Protocol 2: Acetylation of 4-(4-Hydroxyphenoxy)benzoic Acid

Materials:

-

4-(4-hydroxyphenoxy)benzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalytic amount)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with hotplate

-

Water bath

-

Buchner funnel and flask

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-(4-hydroxyphenoxy)benzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents).

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid as a catalyst.

-

Reaction: Heat the mixture in a water bath at 80-90 °C for 2-3 hours with continuous stirring.

-

Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold deionized water. The acetylated product will precipitate out.

-

Isolation and Washing: Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove acetic acid and any unreacted acetic anhydride.

-

Recrystallization: Purify the 4-acetoxyphenoxybenzoic acid by recrystallization from ethanol.[1][2]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Protocol 3: Melt Polycondensation of 4-Acetoxyphenoxybenzoic Acid

Materials:

-

4-acetoxyphenoxybenzoic acid

-

Antimony(III) oxide (catalyst, optional)

-

High-boiling point solvent (e.g., Therminol 66, for heat transfer)

Equipment:

-

Polymerization reactor (glass flask or stainless steel reactor) equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

-

High-temperature heating mantle or oil bath.

-

Vacuum pump.

Step-by-Step Procedure:

-

Monomer Charging: Charge the polymerization reactor with the purified 4-acetoxyphenoxybenzoic acid monomer. If using a catalyst, add it at this stage (e.g., 50-200 ppm of antimony(III) oxide).

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow during the initial heating phase.

-

First Stage (Low Temperature): Gradually heat the reactor to a temperature just above the melting point of the monomer (typically 220-250 °C). The monomer will melt and the polycondensation reaction will begin, releasing acetic acid as a byproduct.

-

Second Stage (High Temperature): Once the initial vigorous evolution of acetic acid subsides, slowly increase the temperature to 280-320 °C. The viscosity of the melt will increase as the polymer chains grow.[3]

-

Third Stage (Vacuum): When the distillation of acetic acid slows down, gradually apply a vacuum (less than 1 torr) to the system. This is a critical step to remove the remaining acetic acid and drive the equilibrium towards the formation of high molecular weight polymer. The stirring speed should be adjusted as the viscosity increases to ensure proper mixing and facilitate the removal of the byproduct.[4]

-

Polymerization Completion: Continue the reaction under high temperature and vacuum for 1-3 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight.

-

Polymer Recovery: Cool the reactor under a nitrogen atmosphere. The solid polymer can then be removed from the reactor. For laboratory-scale reactions, the polymer can be recovered by carefully breaking the glass flask.

Causality and Insights:

-

Acetylation: The acetylation of the hydroxyl group is crucial because the direct esterification between a phenolic hydroxyl group and a carboxylic acid is slow. The acetoxy group is a better leaving group than the hydroxyl group, facilitating the transesterification reaction that forms the polyester.[1][2]

-

Staged Temperature Profile: The gradual increase in temperature is necessary to control the reaction rate and prevent sublimation of the monomer at the beginning of the polymerization.

-

Vacuum Application: The application of a high vacuum in the final stage is essential to shift the reaction equilibrium towards the formation of high molecular weight polymer by efficiently removing the acetic acid byproduct.[4]

Part 3: Polymer Characterization

A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the successful polymerization. Key spectral features to look for include the disappearance of the O-H stretching band from the carboxylic acid and phenolic hydroxyl groups, and the appearance of a strong ester carbonyl (C=O) stretching band around 1735-1745 cm⁻¹. The presence of aromatic C-H and C=C stretching bands will also be evident.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer. The spectra will show characteristic signals for the aromatic protons and carbons in the polymer backbone. By analyzing the integration of the proton signals, the monomer composition in copolymers can be determined.

Thermal Properties

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). For high-performance aromatic polyesters, a high Tg is desirable, as it indicates the temperature at which the material begins to soften.[5]

-

Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. The onset of decomposition temperature is a critical parameter for determining the upper service temperature of the material. Wholly aromatic polyesters typically exhibit high thermal stability, with decomposition temperatures often exceeding 450 °C.[6]

Mechanical Properties

-

Tensile Testing: Tensile testing is performed on polymer films or molded bars to determine mechanical properties such as tensile strength, Young's modulus, and elongation at break. These properties are crucial for assessing the material's suitability for structural applications.

Data Presentation

| Property | Typical Value Range for Aromatic Polyesters | Characterization Technique |

| Glass Transition Temperature (Tg) | 150 - 250 °C | DSC |

| Melting Temperature (Tm) | 280 - 400 °C (can be absent for amorphous polymers) | DSC |

| Decomposition Temperature (Td) | > 450 °C (5% weight loss) | TGA |

| Tensile Strength | 70 - 200 MPa | Tensile Testing |

| Young's Modulus | 2 - 10 GPa | Tensile Testing |

Part 4: Visualizations and Workflows

Experimental Workflow

Caption: Experimental workflow for high-performance polymer development.

Melt Polycondensation Mechanism

Caption: Simplified melt polycondensation mechanism.

Conclusion and Future Outlook

The development of high-performance polymers from hydroxyphenoxy benzoic acid monomers offers a pathway to novel materials with a desirable balance of thermal stability and processability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore this exciting area of polymer chemistry. Future research may focus on the synthesis of copolymers incorporating different hydroxyphenoxy benzoic acid isomers or other aromatic monomers to fine-tune the material properties for specific applications. Furthermore, the exploration of alternative, more sustainable synthetic routes for these monomers and polymers will be a critical area of investigation as the demand for high-performance, environmentally conscious materials continues to grow.

References

-

Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Retrieved February 14, 2026, from [Link]

- US3759870A - Polyester based on hydroxybenzoic acids - Google Patents. (n.d.).

-

Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid - ResearchGate. (2024, May 8). Retrieved February 14, 2026, from [Link]

-

Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content - MDPI. (2020, January 12). Retrieved February 14, 2026, from [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC. (2023, April 29). Retrieved February 14, 2026, from [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8).

-

Thermal Properties and Phase Behavior of the Polyesters and Poly(Ester-Amide)s … - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

High-temperature structures of poly(p-hydroxybenzoic acid) - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. (2014, October 29). Retrieved February 14, 2026, from [Link]

-

2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024, September 1). Retrieved February 14, 2026, from [Link]

-

Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies. (2022, June 15). Retrieved February 14, 2026, from [Link]

-

Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC. (2025, November 11). Retrieved February 14, 2026, from [Link]

Sources

- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scalable Production of 4-(4-Hydroxyphenoxy)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. The diaryl ether motif is a common structural feature in a variety of biologically active compounds and functional materials. The development of a robust and scalable synthesis protocol for this compound is crucial for facilitating its further investigation and potential applications.

This document provides a comprehensive guide to the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, from laboratory-scale preparation to considerations for industrial-scale production. The synthetic strategy is centered around the well-established Ullmann condensation reaction for the formation of the diaryl ether bond, a method with proven industrial applicability.[1] To circumvent potential side reactions and enhance yield and purity, the protocol employs a protecting group strategy for the carboxylic acid and phenol functionalities.

Synthetic Strategy Overview

The synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid is proposed via a four-step route, designed for efficiency and scalability. This strategy involves the initial protection of the reactive functional groups of the starting materials, followed by the key copper-catalyzed diaryl ether formation, and concluding with a deprotection step to yield the final product.

Caption: Proposed four-step synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid.

Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedure for the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid at a laboratory scale.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

The carboxylic acid functionality of 4-bromo-3-methylbenzoic acid is protected as a methyl ester to prevent its interference in the subsequent Ullmann coupling reaction.

Reaction:

Caption: Esterification of 4-bromo-3-methylbenzoic acid.

Protocol:

-

To a solution of 4-bromo-3-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product, methyl 4-bromo-3-methylbenzoate, will precipitate as a solid. Collect the solid by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield a white solid.[2]

Step 2: Ullmann Condensation

This key step involves the copper-catalyzed coupling of methyl 4-bromo-3-methylbenzoate with 4-methoxyphenol to form the diaryl ether linkage. The use of a ligand, such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can significantly accelerate the reaction and allow for milder conditions.[3]

Reaction:

Caption: Ullmann condensation to form the diaryl ether.

Protocol:

-

In a reaction vessel, combine methyl 4-bromo-3-methylbenzoate (1 equivalent), 4-methoxyphenol (1.2 equivalents), a copper(I) salt such as CuCl or CuI (0.05-0.1 equivalents), a ligand like TMHD (0.1-0.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents).[3][4]

-

Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

De-gas the reaction mixture and heat it to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.

-

After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3 & 4: Deprotection of the Methyl Ester and Methoxy Ether

The final step involves the simultaneous deprotection of the methyl ester and the methoxy ether to yield the target compound. This can be achieved under strong acidic conditions, for example, using hydrobromic acid.[5][6]

Reaction:

Caption: Deprotection to yield the final product.

Protocol:

-

Dissolve the methyl 4-(4-methoxyphenoxy)-3-methylbenzoate (1 equivalent) in a suitable solvent such as acetic acid.

-

Add a strong acid, such as 48% aqueous hydrobromic acid (excess), and heat the mixture to reflux (around 100-120 °C).[7]

-

Monitor the reaction by TLC or HPLC until both the ester and ether groups are cleaved.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Purification of the Final Product

The crude 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid can be purified by recrystallization.[8]

Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.

-

If the solution is colored, treat it with activated charcoal and filter while hot.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Esterification | 4-Bromo-3-methylbenzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 12-16 | >90 |

| 2. Ullmann Condensation | Methyl 4-bromo-3-methylbenzoate, 4-Methoxyphenol | CuI, TMHD, Cs₂CO₃ | NMP | 120-160 | 8-24 | 70-85 |

| 3 & 4. Deprotection | Methyl 4-(4-methoxyphenoxy)-3-methylbenzoate | 48% HBr | Acetic Acid | Reflux | 4-12 | >85 |

| Purification | Crude final product | Ethanol/Water | - | - | - | >90 (recovery) |

Protocol for Scaling Up Production

Scaling up the synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid from the laboratory to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[9][10]

Equipment and Reactor Selection

-

Reactors: Glass-lined or stainless steel reactors are suitable for all steps of the synthesis. The reactor should be equipped with a robust agitation system to ensure proper mixing, especially during the heterogeneous Ullmann condensation step.

-

Heating and Cooling: A reliable temperature control system is critical, particularly for the exothermic Ullmann reaction and the reflux conditions of the other steps. The system should be capable of both efficient heating and rapid cooling in case of a thermal runaway.[11]

-

Inert Atmosphere: The Ullmann condensation step should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper catalyst and other reactants. The reactor must be equipped with the necessary inlets and outlets for inert gas purging.

Process Parameters and Optimization

Caption: Workflow for scaling up the production process.

-

Reagent Addition: For the Ullmann condensation, controlled addition of one of the reactants may be necessary to manage the reaction exotherm.

-

Solvent Selection: While NMP and DMF are effective solvents, their high boiling points can pose challenges for removal at a large scale. Alternative solvents with lower boiling points should be investigated during process optimization.

-

Catalyst Loading: The catalyst and ligand loading should be optimized to minimize cost without compromising reaction efficiency and time.

-

Work-up and Isolation: The work-up procedure should be adapted for large-scale operations. This may involve using larger extraction vessels, centrifugation for solid-liquid separation, and industrial-scale filtration and drying equipment.

Safety Considerations

-

Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process.[12] This includes evaluating the thermal stability of all reactants and intermediates and identifying potential runaway reaction scenarios.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-resistant lab coats, must be worn at all times.[13]

-

Ventilation: All operations should be carried out in a well-ventilated area, and a fume hood should be used for handling volatile or toxic substances.

-

Emergency Procedures: Clear and concise emergency procedures for spills, fires, and runaway reactions must be established and communicated to all personnel.[12]

References

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

-

Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626. [Link]

-

Zhao, J., & Abu-Omar, M. M. (2017). Selective Demethylation of Aryl Methyl Ethers with HBr. Green Chemistry, 19(1), 87-91. [Link]

-

Brainly. (2024, January 4). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

-

Effect of reaction temperature on acidic hydrolysis of methyl benzoate. (2016). UNIMAS Institutional Repository. [Link]

- Alam, M., et al. (2011). U.S. Patent No. 2011/0071150 A1. U.S.

-